Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA
Brand Name: Vulcanchem
CAS No.:
VCID: VC16264035
InChI: InChI=1S/C32H39N7O10/c1-19(34-27(41)15-16-28(42)43)29(44)36-23(13-14-26(33)40)32(47)38-17-5-8-25(38)31(46)37-24(18-20-6-3-2-4-7-20)30(45)35-21-9-11-22(12-10-21)39(48)49/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H2,33,40)(H,34,41)(H,35,45)(H,36,44)(H,37,46)(H,42,43)
SMILES:
Molecular Formula: C32H39N7O10
Molecular Weight: 681.7 g/mol

Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA

CAS No.:

Cat. No.: VC16264035

Molecular Formula: C32H39N7O10

Molecular Weight: 681.7 g/mol

* For research use only. Not for human or veterinary use.

Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA -

Specification

Molecular Formula C32H39N7O10
Molecular Weight 681.7 g/mol
IUPAC Name 4-[[1-[[5-amino-1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C32H39N7O10/c1-19(34-27(41)15-16-28(42)43)29(44)36-23(13-14-26(33)40)32(47)38-17-5-8-25(38)31(46)37-24(18-20-6-3-2-4-7-20)30(45)35-21-9-11-22(12-10-21)39(48)49/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H2,33,40)(H,34,41)(H,35,45)(H,36,44)(H,37,46)(H,42,43)
Standard InChI Key WKLALNSUIXPEGB-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O

Introduction

Structural Characteristics and Molecular Design

Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA belongs to the family of succinylated peptide-p-nitroanilide substrates. Its structure comprises a succinyl (Suc) group at the N-terminus, followed by a tetrapeptide sequence (DL-Ala-DL-Gln-DL-Pro-DL-Phe) and a pNA moiety at the C-terminus. The succinyl group enhances solubility and stabilizes the peptide against nonspecific degradation, while the pNA group acts as a chromophore, releasing a yellow product (λmax410nm\lambda_{\text{max}} \approx 410 \, \text{nm}) upon enzymatic hydrolysis . The DL configuration of the amino acids indicates a racemic mixture, which broadens substrate compatibility with proteases of varying stereospecificity.

Comparative analysis with analogues such as Suc-DL-Ala-DL-Lys-DL-Pro-DL-Phe-pNA and Suc-Ala-Ala-Pro-Glu-pNA highlights the impact of residue substitution on enzyme interaction. For instance, replacing Gln with Lys introduces a positively charged side chain, potentially altering affinity for proteases targeting cationic residues . Similarly, the presence of Glu in Suc-Ala-Ala-Pro-Glu-pNA introduces a negative charge, influencing substrate specificity for glutamyl endopeptidases (Table 1).

Table 1: Structural Comparison of pNA-Based Substrates

CompoundSequenceKey ResidueTarget Protease Class
Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNADL-Ala-DL-Gln-DL-Pro-DL-PheGlnSerine/Cysteine proteases
Suc-DL-Ala-DL-Lys-DL-Pro-DL-Phe-pNA DL-Ala-DL-Lys-DL-Pro-DL-PheLysTrypsin-like proteases
Suc-Ala-Ala-Pro-Glu-pNA Ala-Ala-Pro-GluGluGlutamyl endopeptidases

Biochemical Applications in Protease Research

Chromogenic substrates are indispensable for quantifying protease activity in vitro. The hydrolysis of Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA releases p-nitroaniline, enabling real-time monitoring of enzymatic activity through absorbance measurements at 410 nm . This approach has been instrumental in characterizing proteases such as dipeptidyl-peptidase IV (DPP-IV) and subtilisin-like enzymes, which cleave after proline or glutamine residues, respectively.

In a seminal study on Streptococcus gordonii x-prolyl dipeptidyl-peptidase (Sg-xPDPP), researchers utilized Ala-Pro-pNA to demonstrate strict proline specificity, with kinetic parameters Km=0.48mMK_m = 0.48 \, \text{mM} and kcat=12.3s1k_{\text{cat}} = 12.3 \, \text{s}^{-1} . By extension, Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA may exhibit similar kinetics when interacting with proteases that recognize the Gln-Pro-Phe motif, such as thrombin or cathepsins.

Enzyme Specificity and Kinetic Studies

Protease specificity is governed by interactions between the enzyme’s active site and the substrate’s amino acid sequence. The Gln-Pro-Phe sequence in Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA suggests compatibility with proteases that hydrolyze after glutamine (e.g., caspases) or proline residues (e.g., prolyl oligopeptidase). Kinetic assays typically involve incubating the substrate with purified enzymes and measuring initial reaction rates under varying pH and temperature conditions.

For instance, the S. gordonii Sg-xPDPP exhibited optimal activity at pH 7.8 and 37°C, with a catalytic efficiency (kcat/Kmk_{\text{cat}}/K_m) of 25.6mM1s125.6 \, \text{mM}^{-1} \text{s}^{-1} for Ala-Pro-pNA . Substrates with extended sequences, such as Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA, may display lower KmK_m values due to enhanced binding affinity from additional residues, though this hypothesis requires experimental validation.

Comparative Analysis with Structural Analogues

The functional diversity of pNA substrates is exemplified by analogues with modified residues. Suc-DL-Ala-DL-Lys-DL-Pro-DL-Phe-pNA , which substitutes Gln with Lys, targets trypsin-like proteases that preferentially cleave after basic residues. Conversely, Suc-Ala-Ala-Pro-Glu-pNA incorporates glutamic acid, making it a substrate for glutamyl endopeptidases. These variations underscore the role of side-chain chemistry in dictating substrate-enzyme compatibility (Table 1).

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